molecular formula C20H19FN4O3S2 B11684542 N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B11684542
M. Wt: 446.5 g/mol
InChI Key: SEKNFXATJDMOCH-UHFFFAOYSA-N
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Description

N-[5-(4-FLUOROPHENYL)-1,3,4-THIADIAZOL-2-YL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties . The presence of the 1,3,4-thiadiazole ring in the structure contributes to its stability and bioactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-FLUOROPHENYL)-1,3,4-THIADIAZOL-2-YL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE typically involves multiple steps. One common method starts with the esterification of 4-fluorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the 1,3,4-thiadiazole ring . The intermediate is then converted into a sulfonyl chloride, which undergoes nucleophilic attack by piperidine to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-FLUOROPHENYL)-1,3,4-THIADIAZOL-2-YL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

N-[5-(4-FLUOROPHENYL)-1,3,4-THIADIAZOL-2-YL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(4-FLUOROPHENYL)-1,3,4-THIADIAZOL-2-YL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways. For example, it may act as an inhibitor of carbonic anhydrase, which plays a role in regulating pH and fluid balance in tissues .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
  • 5-(4-Methoxyphenyl)-1,3,4-thiadiazole-2-sulfonamide
  • 5-(4-Nitrophenyl)-1,3,4-thiadiazole-2-sulfonamide

Uniqueness

N-[5-(4-FLUOROPHENYL)-1,3,4-THIADIAZOL-2-YL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE is unique due to the presence of the piperidine-1-sulfonyl group, which enhances its solubility and bioavailability. Additionally, the fluorine atom in the phenyl ring increases the compound’s stability and lipophilicity, making it more effective in biological systems .

Properties

Molecular Formula

C20H19FN4O3S2

Molecular Weight

446.5 g/mol

IUPAC Name

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C20H19FN4O3S2/c21-16-8-4-15(5-9-16)19-23-24-20(29-19)22-18(26)14-6-10-17(11-7-14)30(27,28)25-12-2-1-3-13-25/h4-11H,1-3,12-13H2,(H,22,24,26)

InChI Key

SEKNFXATJDMOCH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)C4=CC=C(C=C4)F

Origin of Product

United States

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